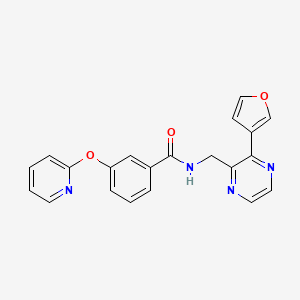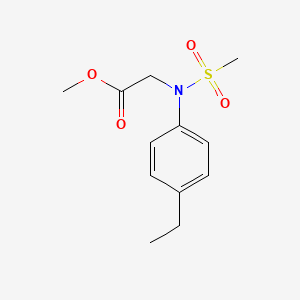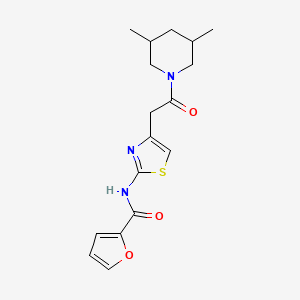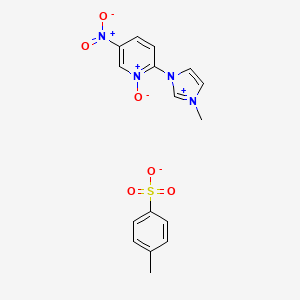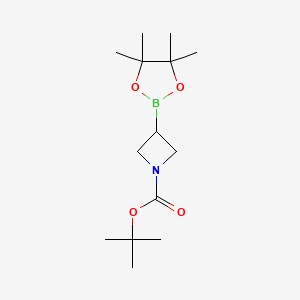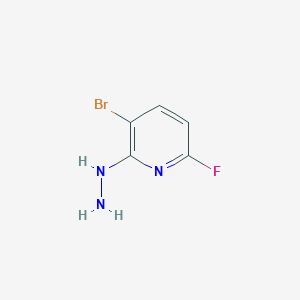
1-(1-fenil-1H-1,2,3-triazol-4-il)etan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine" is a derivative of the 1,2,3-triazole class. Triazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties . These compounds are
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado, como el fármaco anticonvulsivo Rufinamide, el antibiótico cefalosporínico de amplio espectro cefatrizina, el fármaco anticancerígeno carboxiamidotriazol y el antibiótico β β -lactámico tazobactam .
Síntesis orgánica
Los 1,2,3-triazoles son uno de los heterociclos de cinco miembros que contienen nitrógeno más importantes y tienen una amplia gama de aplicaciones en síntesis orgánica . Tienen alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras, incluso a alta temperatura .
Química de polímeros
Los 1,2,3-triazoles han encontrado aplicaciones en la química de polímeros . Su estructura única facilita la formación de una variedad de enlaces no covalentes con enzimas y receptores induciendo actividades biológicas de amplio espectro .
Química supramolecular
Los 1,2,3-triazoles tienen aplicaciones en química supramolecular . Tienen un fuerte momento dipolar (4.8–5.6 Debye) y capacidad de enlace de hidrógeno .
Bioconjugación
Los 1,2,3-triazoles se utilizan en bioconjugación . Son estructuralmente similares al enlace amida, imitando un enlace amida E o Z .
Biología química
Los 1,2,3-triazoles tienen aplicaciones en biología química . Han sido ampliamente aplicados en muchos andamios medicinales .
Imagen fluorescente
Los 1,2,3-triazoles se utilizan en la imagen fluorescente . Se han incorporado a los candidatos a fármacos como agentes antimigrañosos .
Ciencia de los materiales
Los 1,2,3-triazoles tienen aplicaciones en ciencia de los materiales . Tienen un importante valor de aplicación en varios campos, como la agroquímica, los fotoestabilizadores, los colorantes o los anticorrosivos .
Mecanismo De Acción
Target of Action
The primary target of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is the Steroid Sulfatase (STS) enzyme . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens . This enzyme is expressed in a significant percentage of breast cancer cases, making it an important target for therapeutic intervention .
Mode of Action
The compound interacts with its target, the STS enzyme, through a speculated nucleophilic substitution reaction . The triazole moieties and the triazole-linked aromatic rings of the compound fit into the STS active site, stabilized by a multitude of van der Waals interactions . This interaction results in the sulfamoylation and inactivation of the catalytic site of the STS enzyme .
Biochemical Pathways
The inhibition of the STS enzyme by 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine affects the steroidogenesis pathway . By inhibiting STS, the compound prevents the conversion of inactive steroid sulfates into active estrogens and androgens . This can lead to a decrease in the availability of these hormones, which are known to promote the growth of hormone-dependent cancers .
Result of Action
The result of the action of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is the inhibition of the STS enzyme, leading to a decrease in the production of active estrogens and androgens . This can potentially inhibit the growth of hormone-dependent cancers, such as breast cancer . In fact, one of the compounds in the same series demonstrated extraordinary STS inhibitory potency in MCF-7 cells, a type of breast cancer cell .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . The nitrogen atoms of the 1,2,4-triazole ring in the compound have been found to bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .
Cellular Effects
The effects of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine on various types of cells and cellular processes are significant. It has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . In addition, it has demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Molecular Mechanism
The molecular mechanism of action of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme .
Temporal Effects in Laboratory Settings
It is known that the compound shows chemical as well as biological stability .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that the compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that the compound interacts with various compartments or organelles .
Propiedades
IUPAC Name |
1-(1-phenyltriazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9/h2-8H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLMWNCAOOBOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2538664.png)
![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)
![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)

![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)

